molecular formula C19H21BrClN5O B2511683 2-(3-{[(5-bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile hydrochloride CAS No. 2380078-38-4

2-(3-{[(5-bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile hydrochloride

Cat. No.: B2511683
CAS No.: 2380078-38-4
M. Wt: 450.77
InChI Key: OOOQNMRZTDTQSU-UHFFFAOYSA-N
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Description

2-(3-{[(5-bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile hydrochloride is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a bromopyrimidine moiety, a piperidine ring, and a cyclopenta[b]pyridine core. It is often used in various scientific research applications due to its potential biological activities and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-{[(5-bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile hydrochloride typically involves multiple steps, including the formation of the bromopyrimidine moiety, the piperidine ring, and the cyclopenta[b]pyridine core. Common synthetic routes may involve:

    Formation of Bromopyrimidine Moiety: This step often involves the bromination of a pyrimidine derivative using reagents such as N-bromosuccinimide (NBS) under controlled conditions.

    Formation of Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Formation of Cyclopenta[b]pyridine Core: This step may involve cyclization reactions using suitable starting materials and catalysts.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(3-{[(5-bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the bromopyrimidine moiety can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted pyrimidine derivatives.

Scientific Research Applications

2-(3-{[(5-bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-{[(5-bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-{[(5-chloropyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile hydrochloride
  • 2-(3-{[(5-fluoropyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile hydrochloride

Uniqueness

2-(3-{[(5-bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile hydrochloride is unique due to the presence of the bromopyrimidine moiety, which can impart distinct chemical and biological properties compared to its chloro- and fluoro- analogs. The bromine atom can influence the compound’s reactivity, binding affinity, and overall biological activity.

Properties

IUPAC Name

2-[3-[(5-bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20BrN5O.ClH/c20-16-9-22-19(23-10-16)26-12-13-3-2-6-25(11-13)18-15(8-21)7-14-4-1-5-17(14)24-18;/h7,9-10,13H,1-6,11-12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOOQNMRZTDTQSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=C(C=C3CCCC3=N2)C#N)COC4=NC=C(C=N4)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21BrClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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